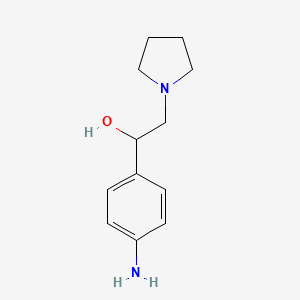

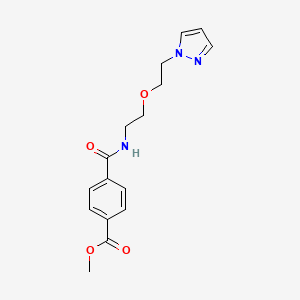

1-(4-Amino-phenyl)-2-pyrrolidin-1-yl-ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Aminophenol, one of the components of the compound, appears as white or reddish-yellow crystals or light brown powder . It is an amino phenol which has the single amino substituent located para to the phenolic -OH group . Pyrrolidine, another component, is a colorless liquid with a weak, ammonia- or fish-like odor .

Synthesis Analysis

While specific synthesis methods for “1-(4-Amino-phenyl)-2-pyrrolidin-1-yl-ethanol” are not available, there are methods for synthesizing similar compounds. For instance, a study discusses the synthesis of a pharmaceutically important compound by using whole cell nitrilase of A. faecalis MTCC 12629 .Wissenschaftliche Forschungsanwendungen

Mercury Detection

1-(4-Amino-phenyl)-2-pyrrolidin-1-yl-ethanol has been utilized as a colorimetric chemosensor for mercury detection. This compound changes color in the presence of mercury ions, making it possible to detect mercury with the naked eye in aqueous ethanol solutions. This application highlights its potential in environmental monitoring and safety protocols, offering a rapid and sensitive method for mercury detection (Pan et al., 2015).

Catalysis in Organic Synthesis

In organic synthesis, derivatives of this compound have been used as chiral ligands for enantioselective reactions. These compounds enable the asymmetric addition of diethylzinc to aldehydes, producing chiral alcohols with high enantioselectivity. This application is crucial for the development of pharmaceuticals and fine chemicals, where the precise control of molecular chirality can significantly affect the efficacy and safety of the compounds (Asami et al., 2015).

Materials Science and Polymer Chemistry

In materials science, the structurally related 2-(pyridin-2-yl)ethanol has been explored as a protecting group for carboxylic acids in polymer chemistry. This research demonstrates the versatility of pyridine-based alcohols in synthesizing and modifying polymers, indicating that similar compounds like this compound could find applications in developing novel materials with tailored properties (Elladiou & Patrickios, 2012).

Biological Activity and Drug Development

Research has also focused on the synthesis of biologically active scaffolds using pyrrolidine derivatives. For example, pyrrolo[2,3-b]pyridine scaffolds, which can be synthesized from compounds structurally similar to this compound, have shown promise in drug development. These compounds are characterized and evaluated for their potential as novel therapeutic agents, underscoring the importance of pyrrolidine derivatives in medicinal chemistry (Sroor, 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-aminophenyl)-2-pyrrolidin-1-ylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-11-5-3-10(4-6-11)12(15)9-14-7-1-2-8-14/h3-6,12,15H,1-2,7-9,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLKWDUOBGQVFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(C2=CC=C(C=C2)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2943146.png)

![Ethyl 2-[7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2943147.png)

![4-[[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylamino]-5-phenylpentanoic acid](/img/structure/B2943150.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-ethoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2943164.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2943166.png)